(3S,6S,Z)-12-benzylidene-3-isobutyl-1,6,7-trimethyl-1,4,7,10-tetraazacyclododecane-2,5,8,11-tetraone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

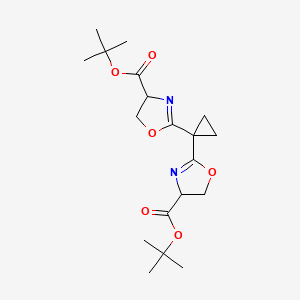

Tentoxin is a natural cyclic tetrapeptide produced by the phytopathogenic fungus Alternaria alternata. It is known for its ability to selectively induce chlorosis in several germinating seedling plants, making it a potential natural herbicide . Tentoxin is a lactam and has potent chlorosis activity on a variety of weeds while not affecting certain crops like soybean and corn .

準備方法

Tentoxin can be synthesized through solid-phase peptide synthesis (SPPS) of its linear precursors followed by solution-phase cyclization . The preparation of protoplasts from Alternaria alternata, suitable for many purposes, involves the use of a mixture of lytic enzymes from Helix pomatia and Trichoderma harzianum with the commercial preparation "novozym" . This method is applicable to the generation of further libraries that have the tentoxin scaffold structure, as well as other structures containing N-alkylated didehydroamino acids .

化学反応の分析

Tentoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include targeted gene mutagenesis and chemotype analyses . Tentoxin acts as a virulence factor and is correlated with chlorosis development during the second phase of infection . The major products formed from these reactions include tentoxin analogues, which are used for mechanistic investigations .

科学的研究の応用

Tentoxin has several scientific research applications, including its use as a potential natural herbicide due to its selective chlorosis-inducing properties . It is also used as a scaffold for drug discovery, with the synthesis of cyclotetrapeptides analogues of tentoxin being achieved in good yield by solid-phase peptide synthesis . Tentoxin analogues are evaluated as herbicides and tools for mechanistic investigations . Additionally, tentoxin is involved in the biosynthesis of phytotoxic substances and has been studied for its role in the development of herbicidal analogues .

作用機序

Tentoxin exerts its effects by selectively inducing chlorosis in several germinating seedling plants . Studies with isolated chloroplasts showed that its mode of action is similar to bipyridiniums, diverting electrons from photosystem I to become reduced to a reactive radical that subsequently generates superoxide radical, resulting in a cascade of destructive oxidative processes . Investigations into this toxin’s mechanism suggest several enzyme target sites for the development of herbicidal analogues .

類似化合物との比較

Tentoxin is compared with other similar compounds such as alternariol, alternariol monomethyl ether, and tenuazonic acid . These compounds also have cytotoxic properties and are used in various scientific research applications. Tentoxin’s uniqueness lies in its selective chlorosis-inducing properties and its potential as a natural herbicide . Comparative activities suggest that it is possible to separate inhibitory and activating effects using tentoxin analogues, showing some evidence for the existence of two binding sites with different affinity constants .

特性

分子式 |

C22H30N4O4 |

|---|---|

分子量 |

414.5 g/mol |

IUPAC名 |

(3S,6S)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C22H30N4O4/c1-14(2)11-17-22(30)26(5)18(12-16-9-7-6-8-10-16)21(29)23-13-19(27)25(4)15(3)20(28)24-17/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,23,29)(H,24,28)/t15-,17-/m0/s1 |

InChIキー |

SIIRBDOFKDACOK-RDJZCZTQSA-N |

異性体SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |

正規SMILES |

CC1C(=O)NC(C(=O)N(C(=CC2=CC=CC=C2)C(=O)NCC(=O)N1C)C)CC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4H-1,2,4-triazol-3-ylamino)ethylidene]indene-1,3-dione](/img/structure/B12505804.png)

![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12505815.png)

acetic acid](/img/structure/B12505822.png)

![3,8,9-trioxatricyclo[4.2.1.02,4]nonan-5-ol](/img/structure/B12505823.png)

![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene](/img/structure/B12505837.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]disulfanyl]-5-hydroxypent-2-en-2-yl]formamide;nitric acid](/img/structure/B12505847.png)

![2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-{[(4-methylphenyl)diphenylmethyl]sulfanyl}propanoic acid](/img/structure/B12505868.png)

![3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl 2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B12505893.png)